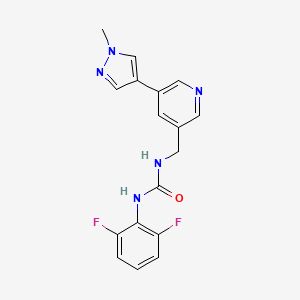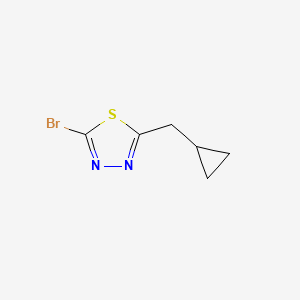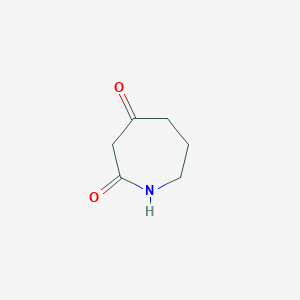
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine, also known as TFMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMA is a fluorinated amine that has a unique structure, making it a valuable tool for studying biological systems and developing new drugs.
作用機序
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine acts as a ligand for GPCRs, specifically the adrenergic receptors. It binds to the receptor and activates downstream signaling pathways, leading to various physiological effects. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine has been shown to increase intracellular calcium levels and activate protein kinase C, leading to increased cell proliferation and survival.
Biochemical and Physiological Effects:
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to increase cell proliferation and survival, induce apoptosis, and modulate neurotransmitter release. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine in lab experiments is its unique structure, which allows for the development of specific ligands for GPCRs. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine can also be used to study the function of adrenergic receptors, which are important targets for drug development. However, one limitation of using (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine is its potential toxicity, which can affect experimental results and limit its use in certain assays.
将来の方向性
There are several future directions for research involving (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine. One area of interest is the development of new drugs targeting adrenergic receptors using (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine as a pharmacological tool. Another area of interest is the use of (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine in studying the role of neurotransmitters in the brain and developing new drugs for treating neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine and its potential toxicity in vivo.
合成法
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine can be synthesized using a multistep process starting with the reaction of 2-methyl-2-butene with hydrofluoric acid to produce 2,2,3,3-tetrafluorobutane. This is then reacted with lithium diisopropylamide to produce the desired product, (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine.
科学的研究の応用
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine has been used in various scientific research applications, including drug discovery, chemical biology, and neuroscience. It has been found to have potential as a pharmacological tool for studying the function of G protein-coupled receptors (GPCRs), which are important targets for drug development. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine can also be used to study the role of neurotransmitters in the brain and to develop new drugs for treating neurological disorders.
特性
IUPAC Name |
(2S)-3,3,4,4-tetrafluoro-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F4N/c1-3(2-10)5(8,9)4(6)7/h3-4H,2,10H2,1H3/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUCUDYDRQTERV-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

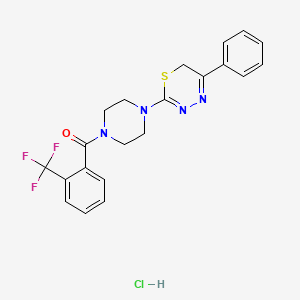

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2853615.png)

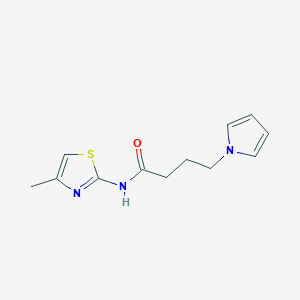
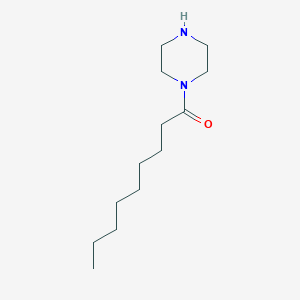
![3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde](/img/structure/B2853623.png)

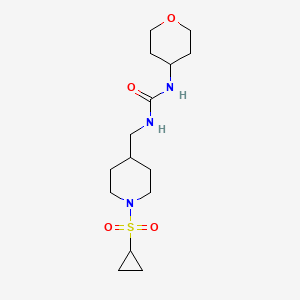

![2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2853629.png)
